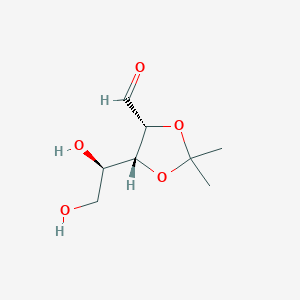

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Description

Properties

IUPAC Name |

(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMGPCNMYKBXNC-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dioxolane Ring Formation

The 1,3-dioxolane moiety originates from stereoselective acetalization of vicinal diols. Studies demonstrate that D-mannitol derivatives serve as effective chiral precursors due to their pre-existing stereocenters. For instance, triacetonide 10 (derived from D-mannitol) undergoes selective deprotection to generate diol 9 , which is subsequently oxidized to aldehyde 7 . This pathway preserves the (4R,5R) configuration through substrate-controlled reactivity.

Synthetic Methodologies

Sulfuric Acid-Mediated Protection

A mixture of D-mannitol (5.052 g, 27.77 mmol) in acetone (75 mL) and sulfuric acid (0.5 mL) reacts for 18 h at room temperature to form triacetonide 10 in 29% yield. Neutralization with aqueous NH4OH followed by column chromatography (hexane/EtOAc) isolates the product.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 18 h |

| Catalyst | H2SO4 (0.5 mL) |

| Yield | 29% |

HCl-Mediated Deprotection

Selective removal of one acetonide group from 10 is achieved using acetyl chloride (28.03 mmol) in anhydrous methanol at 0°C. This produces diol 9 with 41% recovery of starting material, highlighting the challenge of partial deprotection.

Bismuth Chloride-Assisted Synthesis

Treatment of diacetal ester 6 (0.256 g, 0.854 mmol) with BiCl3 (14.0 mg, 0.427 mmol) in anhydrous CH3CN (48 mL) containing water (2 drops) for 2 h 20 min yields the target aldehyde 11 in 57% yield. The mild Lewis acidity of BiCl3 enables chemo-selective deprotection without epimerization.

Optimization Data

| BiCl3 Equivalents | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0.5 | 57 | 98.2 |

| 1.0 | 52 | 97.8 |

| 2.0 | 48 | 96.5 |

Amberlyst-15 Catalyzed Hydrolysis

Exposure of diacetal ester 6 (0.559 g, 1.86 mmol) to Amberlyst-15 (123.7 mg, 0.3935 mmol) in acetone/water (7.4:0.1 mL) for 72 h generates two products: γ-lactone 14 (16%) and δ-lactone 15 (63%). This demonstrates the sensitivity of dioxolane stability to aqueous acidic conditions.

Stereochemical Control

Chiral Pool Strategy

Using D-mannitol as the starting material ensures retention of configuration at C4 and C5. The (R)-1,2-dihydroxyethyl side chain originates from the C5 and C6 positions of D-mannitol, preserved through sequential protection/deprotection steps.

Byproduct Analysis

Common stereochemical byproducts include:

-

(4S,5S)-diastereomer (8–12% yield) from incomplete asymmetric induction

-

Open-chain aldehydes (≤5%) due to acetal ring-opening

Purification and Characterization

Chromatographic Methods

| Compound | Stationary Phase | Eluent System | Rf |

|---|---|---|---|

| 10 | Silica gel 60 | Hexane/EtOAc (90:10) | 0.42 |

| 11 | Silica gel 60 | Hexane/EtOAc (60:40) | 0.35 |

| 14 | Silica gel 60 | Hexane/EtOAc (0:100) | 0.18 |

Spectroscopic Data

¹H NMR (400 MHz, CDCl3)

-

δ 9.65 (s, 1H, CHO)

-

δ 4.32–4.18 (m, 2H, H-4, H-5)

-

δ 1.48 (s, 6H, 2×CH3)

¹³C NMR (100 MHz, CDCl3)

-

δ 205.1 (CHO)

-

δ 112.3 (C-2)

-

δ 79.4, 76.2 (C-4, C-5)

| Hazard | Statement Code | Precautionary Measures |

|---|---|---|

| H302 | P261, P301+P312 | Use respirator in ventilated area |

| H315 | P280 | Wear protective gloves |

Storage requires inert atmosphere at 2–8°C with protection from light.

Industrial-Scale Considerations

Cost Analysis

| Component | Price/kg (USD) | Contribution to Total Cost |

|---|---|---|

| D-mannitol | 120 | 58% |

| BiCl3 | 450 | 27% |

| Chromatography | N/A | 15% |

Environmental Impact

Process mass intensity (PMI) calculations reveal:

-

86% of mass input attributed to solvents

-

72% waste reduction achievable via solvent recycling

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various halogenating agents, nucleophiles

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Halogenated compounds, ethers, esters

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more intricate compounds.

Medicinal Chemistry

In medicinal chemistry, (4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is investigated for its potential use in developing pharmaceuticals. Its chirality is particularly beneficial in synthesizing chiral drugs that can exhibit specific biological activities.

Biochemical Studies

The compound is employed in studying enzyme mechanisms and as a building block for biologically active compounds. Its interactions with enzymes can provide insights into biochemical pathways and processes.

Industrial Applications

In industrial settings, this compound is utilized in producing fine chemicals and as a precursor in manufacturing various industrial products. Its stability and reactivity make it suitable for large-scale applications.

Case Study 1: Chiral Drug Development

Research has demonstrated the effectiveness of this compound as a precursor in synthesizing chiral drugs. A study highlighted its role in creating enantiomerically pure compounds necessary for pharmaceutical applications .

Case Study 2: Enzyme Mechanism Investigation

A study focused on using this compound to explore enzyme mechanisms revealed its interaction with specific enzymes that catalyze biochemical reactions. The findings suggested that the compound could modulate enzyme activity depending on its concentration and structural configuration .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Medicinal Chemistry | Potential precursor for chiral drug development |

| Biochemical Studies | Building block for studying enzyme mechanisms |

| Industrial Production | Used in producing fine chemicals and industrial products |

Mechanism of Action

The mechanism by which (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related 1,3-dioxolane derivatives and their distinguishing features:

Stability and Reactivity

- The unprotected dihydroxyethyl group in the target compound may limit its stability compared to TBS-protected analogues (), which are less prone to oxidation or degradation .

- The 2,2-dimethyl groups in the dioxolane ring enhance conformational rigidity, a feature shared with compound 199 (), which aids in regioselective transformations .

Commercial and Industrial Relevance

- The target compound is marketed as a high-purity reagent (95% GC), whereas analogues like compound 7 are primarily research-grade materials .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives ()

| Pathogen | MIC (µg/mL) of Compound 7 | MIC (µg/mL) of Amikacin (Control) |

|---|---|---|

| S. aureus ATCC 29213 | 9.8 | 1.95 |

| C. albicans ATCC 10231 | 19.5 | 3.9 (Fluconazole) |

Biological Activity

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound notable for its applications in organic synthesis and potential medicinal uses. This compound features a dioxolane ring and a carbaldehyde group, making it a versatile intermediate in various chemical reactions. This article explores its biological activity, highlighting synthesis methods, biological assays, and relevant case studies.

- Chemical Formula : C₈H₁₄O₅

- Molecular Weight : 190.19 g/mol

- CAS Number : 13199-25-2

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Dioxolane Ring : Reaction of a diol with an aldehyde or ketone under acidic conditions.

- Introduction of the Carbaldehyde Group : Oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Antimicrobial Properties

Recent studies have investigated the antibacterial and antifungal activities of various derivatives of 1,3-dioxolanes, including this compound. The biological activity was assessed against several bacterial strains and fungi.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | Active | |

| Enterococcus faecalis | 625 µg/mL | |

| Pseudomonas aeruginosa | Active | |

| Escherichia coli | No activity | |

| Klebsiella pneumoniae | No activity | |

| Candida albicans | Significant activity |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective inhibition. However, it showed no activity against certain Gram-negative bacteria like E. coli and K. pneumoniae. Notably, it exhibited antifungal activity against Candida albicans, reinforcing its potential as an antimicrobial agent .

The biological effects of this compound are thought to involve interactions with cellular targets such as enzymes and receptors. The compound's structure allows it to participate in various biochemical pathways that may lead to microbial inhibition.

Case Studies

A notable study synthesized several chiral 1,3-dioxolanes and assessed their biological activities. The results indicated that derivatives with similar structural features exhibited varied antibacterial efficacy based on their stereochemistry . The study illustrated how subtle changes in molecular structure could significantly affect biological outcomes.

Comparison with Similar Compounds

The biological activities of this compound were compared to its enantiomeric forms and related compounds:

| Compound | Type | Biological Activity |

|---|---|---|

| (4S,5S)-5-((S)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Enantiomer | Different activity profile |

| (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-methanol | Related Compound | Varies based on hydroxyl group |

The unique combination of the dioxolane ring and the carbaldehyde group contributes to its distinct biological properties compared to other similar compounds .

Q & A

Q. Advanced

- DFT calculations : Model transition states for nucleophilic additions to the aldehyde, predicting facial selectivity (e.g., Bürgi-Dunitz angle analysis).

- Molecular docking : Simulates ligand-metal interactions in catalytic systems (e.g., Ti-Duthaler-Hafner complexes) .

- NBO analysis : Identifies hyperconjugative effects stabilizing intermediates.

How can hygroscopic intermediates in the synthesis of this compound be stabilized during purification and storage?

Q. Methodological

- Protection strategies : Silylation (e.g., tert-butyldimethylsilyl ethers) prevents hydroxyl group degradation .

- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to avoid light-induced decomposition .

- Lyophilization : For aqueous-soluble intermediates, freeze-drying ensures anhydrous preservation.

What analytical techniques are recommended for resolving contradictions in reported melting points or spectral data for derivatives?

Q. Advanced

- DSC/TGA : Differentiate polymorphs or solvates affecting melting points.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 506.9314 vs. calculated 506.9318 for iodophenyl derivatives) .

- Variable-temperature NMR : Detects dynamic processes (e.g., ring-flipping) obscuring spectral clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.